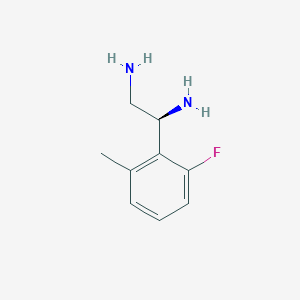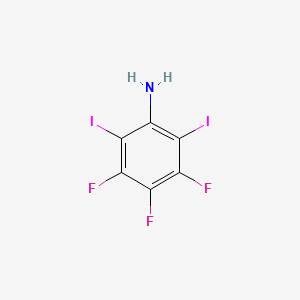
3,4,5-Trifluoro-2,6-diiodo-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trifluoro-2,6-diiodo-phenylamine is a chemical compound with the molecular formula C₆H₂F₃I₂N and a molecular weight of 398.89 g/mol . This compound is characterized by the presence of trifluoromethyl and diiodo groups attached to a phenylamine core. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-2,6-diiodo-phenylamine typically involves the halogenation of a fluorinated phenylamine precursor. The process includes:
Starting Material: A fluorinated phenylamine.
Halogenation: Introduction of iodine atoms at the 2 and 6 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trifluoro-2,6-diiodo-phenylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce quinones or other oxidized forms.
Aplicaciones Científicas De Investigación
3,4,5-Trifluoro-2,6-diiodo-phenylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trifluoro-2,6-diiodo-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and diiodo groups can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trifluoro-2,6-diiodo-benzene
- 3,4,5-Trifluoro-2,6-diiodo-aniline
- 3,4,5-Trifluoro-2,6-diiodo-phenol
Uniqueness
3,4,5-Trifluoro-2,6-diiodo-phenylamine is unique due to the presence of both trifluoromethyl and diiodo groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C6H2F3I2N |
|---|---|
Peso molecular |
398.89 g/mol |
Nombre IUPAC |
3,4,5-trifluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H2F3I2N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 |
Clave InChI |
BENZJRHPAGMLGB-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1I)F)F)F)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


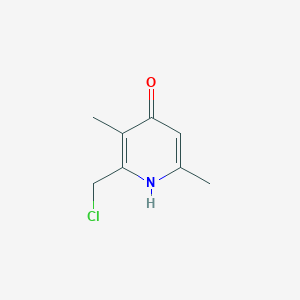
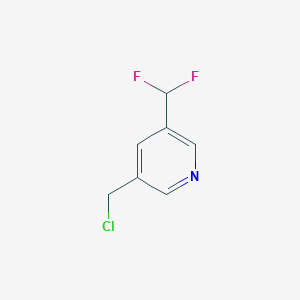
![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)
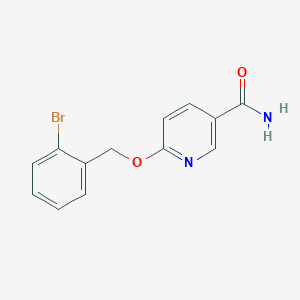
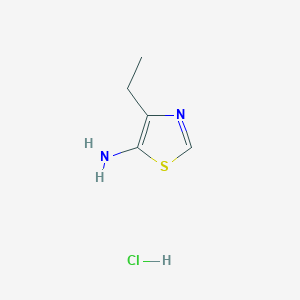
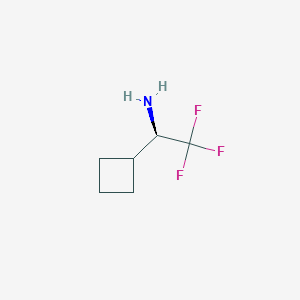

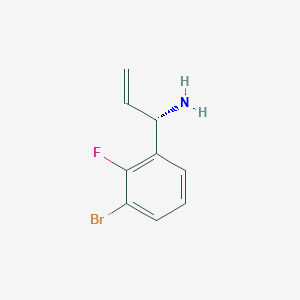
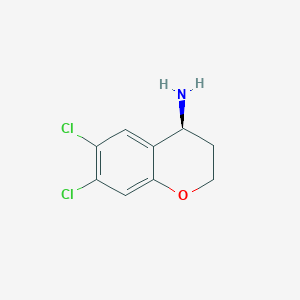
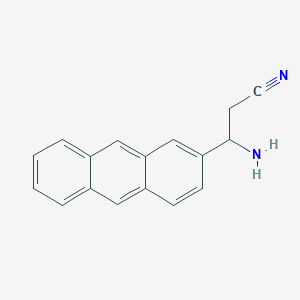
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)


